Isovalganciclovir

説明

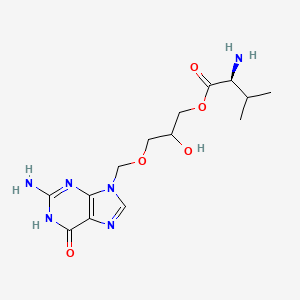

Structure

3D Structure

特性

IUPAC Name |

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGQKJHNTUYCU-GKAPJAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219792-42-3 | |

| Record name | Isovalganciclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219792423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVALGANCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5D3H7PP64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Characterization of Isovalganciclovir

Synthetic Pathways for Isovalganciclovir

This compound, along with its hydrochloride salt, is primarily identified as a related substance or impurity that forms during the process development of Valganciclovir (B601543) hydrochloride. tandfonline.comscilit.com Its synthesis is therefore not typically a targeted process but rather an outcome of the reaction pathways intended for Valganciclovir. However, specific synthetic routes have been developed for the purpose of creating reference standards for quality control.

One described synthetic pathway for this compound hydrochloride involves several key steps. researchgate.netnih.gov The process may begin with the reaction of O-benzyl guanine (B1146940) with a compound like 3-(chloromethoxy)prop-1-ene (B2763034) in the presence of a base, followed by an oxidation step. researchgate.net The resulting intermediate is then reacted with (S)-2-azido-3-methylbutanoic acid. A final reduction step yields the this compound product. researchgate.netnih.gov

Alternative approaches have also been documented, utilizing Ganciclovir (B1264) or monobenzyl Ganciclovir as starting materials. innovareacademics.inresearchgate.net These methods can involve selective hydrolysis, reactions with coupling reagents, subsequent hydrolysis under basic conditions, and catalytic hydrogenolysis to yield various related compounds, including this compound. innovareacademics.inresearchgate.net

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of this compound and its related compounds proceeds through several reactive intermediates, which are transient, high-energy molecules that quickly convert into more stable forms. lumenlearning.com Understanding these intermediates is fundamental to comprehending the reaction mechanism. solubilityofthings.comyork.ac.uk

Key intermediates in the synthesis include:

O-benzyl guanine : This protected form of guanine is a common starting material. researchgate.net

3-(Chloromethoxy)prop-1-ene : This organochlorine compound serves as a crucial building block, allowing for regioselective alkylation.

Monobenzyl ganciclovir : Used as a starting material in alternative syntheses of Valganciclovir impurities. innovareacademics.inresearchgate.net

(S)-2-azido-3-methylbutanoic acid : This chiral reagent is introduced to form the valine ester side chain. researchgate.netgoogle.com

Bis-Cbz-L-valine ester of ganciclovir : An intermediate formed when both hydroxyl groups of Ganciclovir are condensed with Cbz-L-valine, which is then further processed. innovareacademics.inresearchgate.net

The reaction mechanisms involved are characteristic of organic synthesis:

Nucleophilic Substitution/Addition : The synthesis often begins with a base-catalyzed addition reaction, for instance, between O-benzyl guanine and 3-(chloromethoxy)prop-1-ene. researchgate.netsolubilityofthings.com

Coupling Reactions : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are used to facilitate the condensation of Ganciclovir with protected valine derivatives. innovareacademics.in

Hydrolysis : Selective hydrolysis, sometimes using an amine, is employed to remove protecting groups or to selectively react one part of a molecule. innovareacademics.inresearchgate.net

Hydrogenolysis : Catalytic hydrogenation, for example, using Palladium on carbon (Pd/C), is a common final step to remove protecting groups like benzyl (B1604629) or Cbz groups and to reduce azide (B81097) groups. researchgate.netnih.govinnovareacademics.in

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical aspect of this compound synthesis, as the parent drug, Valganciclovir, is a hydrochloride salt of the L-valyl ester of Ganciclovir and exists as a mixture of two diastereomers. scilit.com Regulatory specifications mandate that the diastereomeric ratio of Valganciclovir hydrochloride be maintained within a narrow range, typically between 45:55 and 55:45. scilit.com

This compound, being an isomer of Valganciclovir, also possesses chiral centers, leading to the formation of different stereoisomers. The specific spatial arrangement of atoms in these isomers can be crucial. The creation of stereoisomer libraries is an important approach for investigating the relationship between a molecule's stereostructure and its biological activity. nih.gov Several specific isomers of this compound have been identified and synthesized for use as reference standards in impurity profiling. synzeal.como2hdiscovery.co

| Identified this compound Stereoisomers |

| Compound Name |

| This compound Isomer 1 |

| S, S-Isovalganciclovir Impurity |

| (R,S)-Iso Valganciclovir |

Synthesis of Related Chemical Entities and Research Impurities

During the synthesis of Valganciclovir, several process-related impurities and degradation products can be formed in addition to this compound. tandfonline.com The identification and synthesis of these impurities are essential for developing analytical methods to control the quality of the final drug product. researchgate.net

Common impurities observed include starting materials like Ganciclovir and Guanine, as well as side-products from the various reaction steps. tandfonline.comscilit.com Research has focused on the specific synthesis of these impurities to serve as analytical standards. innovareacademics.inresearchgate.net For example, monoacetoxy ganciclovir and the bis-L-valine ester of ganciclovir have been synthesized from Ganciclovir or its protected derivatives. innovareacademics.in The synthesis of the bis-L-valine ester involves condensing both hydroxyl groups of Ganciclovir with Cbz-L-valine using DCC and DMAP, followed by deprotection via hydrogenation. innovareacademics.in

| Valganciclovir-Related Impurities |

| Impurity Name |

| Methoxymethylguanine tandfonline.comscilit.com |

| O-Acetoxy ganciclovir tandfonline.comscilit.com |

| Isovalarylganciclovir tandfonline.comscilit.com |

| Monoacetoxy ganciclovir innovareacademics.inresearchgate.net |

| Bis-L-valine ester of ganciclovir innovareacademics.inresearchgate.net |

Spectroscopic and Chromatographic Methods for Structural Elucidation of this compound

A combination of chromatographic and spectroscopic techniques is indispensable for the separation, identification, and structural elucidation of this compound and its related impurities. researchgate.netunite.it These analytical methods provide the necessary sensitivity and specificity to characterize complex chemical mixtures produced during synthesis. labinsights.nl

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone method used to separate this compound from Valganciclovir and other impurities. google.commdpi.com Its high resolution and the ability to quantify components make it essential for purity testing. google.com Thin-Layer Chromatography (TLC) is also utilized for monitoring reaction progress and for preparative separation. researchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (both ¹H and ¹³C) is a powerful tool for determining the precise molecular structure of this compound. nih.govfrontiersin.org It provides detailed information about the connectivity and spatial arrangement of atoms by analyzing the chemical shifts and coupling constants of atomic nuclei. uii.ac.idmdpi.com

Mass Spectrometry (MS) : Often coupled with liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of this compound and its fragments. researchgate.netmdpi.com Techniques like electrospray ionization (ESI) are used to generate ions, and tandem mass spectrometry (LC-MS/MS) provides further structural details through fragmentation patterns, offering high sensitivity and selectivity. labinsights.nlnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and ether (C-O-C) groups, by measuring the absorption of infrared radiation. researchgate.net

These methods, when used in conjunction, allow for the unambiguous identification and comprehensive structural characterization of this compound, ensuring that it can be accurately monitored and controlled as an impurity in Valganciclovir. researchgate.netnih.gov

| Analytical Techniques for this compound Characterization | | :--- | :--- | | Technique | Application | | High-Performance Liquid Chromatography (HPLC) | Separation from diastereomers and impurities; Purity assessment google.commdpi.com | | Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and structure of impurities researchgate.netnih.gov | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation; Confirmation of isomeric structure nih.govuii.ac.id | | Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule researchgate.net |

Molecular and Cellular Pharmacodynamics of Isovalganciclovir

Enzymatic Conversion of Isovalganciclovir to Ganciclovir (B1264)

This compound is a prodrug of the antiviral agent ganciclovir. As a prodrug, it is designed to be converted into its active form, ganciclovir, within the body. This bioconversion is a critical step for its therapeutic activity. The primary mechanism of this conversion is the hydrolysis of the valine ester moiety attached to the ganciclovir molecule. nih.govmdpi.com

The conversion of this compound, an L-valyl ester prodrug of ganciclovir, is accomplished through the catalytic activity of endogenous enzymes. Research on the closely related isomer, valganciclovir (B601543), indicates that this transformation is rapid and extensive, carried out by esterase enzymes present in the intestinal wall and the liver. mhmedical.compatsnap.comnih.gov These enzymes recognize and cleave the ester bond, releasing ganciclovir and the amino acid L-valine. researchgate.netresearchgate.net This process is not dependent on viral enzymes but relies on host cellular machinery, ensuring the release of ganciclovir systemically. nih.govmdpi.com The high efficiency of these intestinal and hepatic esterases is a key factor in the enhanced bioavailability of ganciclovir when administered as this type of prodrug. nih.gov

In vitro studies examining the hydrolysis kinetics of the related isomer, valganciclovir, in aqueous buffer solutions provide insight into the stability and conversion rate of the prodrug. The hydrolysis of valganciclovir to ganciclovir and L-valine follows first-order kinetics in neutral and basic solutions. researchgate.netresearchgate.net The rate of this chemical transformation is highly dependent on pH. researchgate.net

In experiments conducted at 37°C, the stability of the prodrug varied significantly across the pH range studied. The most rapid hydrolysis occurs in basic conditions, while the compound exhibits maximum stability in an acidic environment. For instance, at a pH of 7.08, the half-life (t½) for hydrolysis is approximately 11 hours. researchgate.netresearchgate.net In contrast, at a pH of 3.81, the half-life extends to 220 days, indicating a much slower conversion rate. researchgate.netresearchgate.net The pH-rate profile suggests the hydrolysis is primarily catalyzed by hydroxide (B78521) ions. researchgate.net

| Condition | Parameter | Value |

|---|---|---|

| pH Dependence (at 37°C) | Half-life (t½) at pH 7.08 | 11 hours |

| Half-life (t½) at pH 3.81 (Maximum Stability) | 220 days | |

| Kinetics Model | Hydrolysis Order | First-Order |

| Primary Mechanism | Catalyst | Hydroxide Ion |

Identification and Characterization of Enzymes Involved (e.g., esterases)

Cellular Uptake and Intracellular Disposition of this compound and Ganciclovir

Following the enzymatic conversion of this compound in the intestine and liver, the resulting ganciclovir circulates systemically and must enter target cells to exert its antiviral effect. The cellular uptake of ganciclovir itself has been the subject of multiple investigations, which have revealed a complex process that can involve both passive diffusion and carrier-mediated transport.

Initial studies suggested that ganciclovir primarily enters infected cells via passive diffusion. patsnap.com However, subsequent research has provided evidence for the involvement of specific protein transporters. asm.org Several solute carrier (SLC) transporters have been identified as capable of transporting ganciclovir, including organic anion transporters (OAT1, OAT2), organic cation transporters (OCT1), and multidrug and toxin extrusion proteins (MATE1, MATE2-K). pharmgkb.orgmdpi.com

The specific mechanism may depend on the cell type. For example, a study using a rabbit corneal epithelial cell line demonstrated that ganciclovir uptake involved both a saturable, carrier-mediated component and a non-saturable, passive component. arvojournals.org In these cells, uptake was significantly inhibited by adenine, suggesting ganciclovir shares a purine-specific nucleobase transporter. arvojournals.org Conversely, research on rabbit retina and a human retinal pigmented epithelium cell line (ARPE-19) concluded that ganciclovir translocation is governed primarily by passive diffusion, as nucleosides, nucleobases, and unlabeled ganciclovir did not inhibit its uptake. nih.gov The transfer of ganciclovir into milk in rats also appears to be governed by passive diffusion processes. asm.org

Mechanisms of Action of the Active Ganciclovir Metabolite

Once inside the host cell, ganciclovir must be converted into its pharmacologically active form, ganciclovir triphosphate. drugbank.comnih.gov This multi-step phosphorylation process is a key element of its selectivity for virus-infected cells. patsnap.com

The initial and rate-limiting step is the phosphorylation of ganciclovir to ganciclovir monophosphate. sketchy.com This reaction is selectively catalyzed by a virus-encoded protein kinase, UL97, in cells infected with cytomegalovirus (CMV). patsnap.compatsnap.comsketchy.com This viral enzyme is significantly more efficient at phosphorylating ganciclovir than host cellular kinases, leading to an accumulation of the monophosphate form preferentially in infected cells. patsnap.comzirganpro.com

Subsequently, host cellular enzymes, such as guanylate kinase and phosphoglycerate kinase, further phosphorylate ganciclovir monophosphate to ganciclovir diphosphate (B83284) and finally to the active ganciclovir triphosphate (GCV-TP). drugbank.comnih.govoup.comwikipedia.org

| Conversion Step | Enzyme(s) Involved | Source |

|---|---|---|

| Ganciclovir → Ganciclovir Monophosphate | Viral UL97 Protein Kinase (in CMV-infected cells) | Viral |

| Ganciclovir Monophosphate → Ganciclovir Triphosphate | Guanylate Kinase | Cellular |

| Phosphoglycerate Kinase (and other cellular kinases) | Cellular |

The active metabolite, ganciclovir triphosphate, is structurally similar to deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA. patsnap.com GCV-TP acts as a competitive inhibitor of viral DNA polymerase. patsnap.comdrugbank.comzirganpro.com It competes with dGTP for the substrate-binding site on the enzyme. sketchy.com The affinity of GCV-TP for viral DNA polymerase is substantially higher than for host cellular DNA polymerases, which contributes to its selective antiviral effect and reduced toxicity in uninfected cells. pharmgkb.orgnih.gov By binding to the viral polymerase, GCV-TP effectively obstructs the enzyme's function, thereby inhibiting the replication of viral DNA. oup.comwikipedia.org

In addition to competitively inhibiting the viral DNA polymerase, GCV-TP also serves as a substrate for the enzyme. nih.gov It is incorporated into the growing viral DNA strand, replacing the natural nucleotide dGTP. pharmgkb.orgdrugbank.com This incorporation is a critical step in its mechanism of action.

Once integrated into the DNA chain, ganciclovir prevents the further elongation of the DNA strand, resulting in premature chain termination. patsnap.compatsnap.comzirganpro.com This termination occurs because the ganciclovir molecule lacks the true 3'-hydroxyl group that is necessary for the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.com More detailed analysis has revealed that while ganciclovir can allow for the addition of one more nucleotide, its presence in the DNA strand ultimately stalls the polymerase and can lead to the excision of nucleotides downstream, effectively halting further DNA synthesis. capes.gov.brresearchgate.net This disruption of DNA elongation prevents the production of complete viral genomes, thereby stopping viral replication. drugbank.comresearchgate.net

Viral Polymerase Inhibition

Identification and Characterization of Molecular Targets

This compound is a prodrug that is rapidly converted in the body to its active antiviral form, ganciclovir. mdpi.comdaicelpharmastandards.comnih.gov The pharmacodynamic activity of this compound is therefore attributable to the actions of ganciclovir and its phosphorylated metabolites. The primary molecular target for the active moiety, ganciclovir triphosphate, is the viral DNA polymerase, an enzyme crucial for the replication of human cytomegalovirus (HCMV). mdpi.comnih.govnih.gov

The mechanism of action begins after oral administration, where this compound is hydrolyzed by esterases in the intestine and liver to form ganciclovir. drugbank.commhmedical.compediatriconcall.comwikipedia.org For ganciclovir to exert its antiviral effect, it must be converted into its active triphosphate form. This activation process is a critical step and occurs preferentially within virus-infected cells due to the involvement of a virus-specific enzyme. drugbank.comwikipedia.org

The initial and rate-limiting step in the activation cascade is the phosphorylation of ganciclovir to ganciclovir monophosphate. This reaction is catalyzed by the viral phosphotransferase protein pUL97, which is encoded by the CMV UL97 gene. drugbank.comwikipedia.orguw.edu This selective phosphorylation by a viral kinase ensures that high concentrations of the active drug accumulate primarily in infected cells, which is a key factor in its selective toxicity against the virus. nih.gov

Following the initial phosphorylation, cellular kinases in the host cell catalyze the subsequent phosphorylation steps, first to ganciclovir diphosphate and then to the active ganciclovir triphosphate. nih.govdrugbank.comselleck.co.jp

Ganciclovir triphosphate is a structural analog of deoxyguanosine triphosphate (dGTP), a natural building block of DNA. ijpsonline.com It acts as a competitive inhibitor of the viral DNA polymerase, which is encoded by the CMV UL54 gene. drugbank.comnih.gov Ganciclovir triphosphate competes with dGTP for incorporation into the elongating viral DNA strand. wikipedia.org Once incorporated, it leads to the termination of DNA chain elongation, thereby preventing viral replication. drugbank.comijpsonline.com The inhibition of viral DNA polymerases by ganciclovir triphosphate is significantly more potent than its effect on human cellular DNA polymerases, contributing to its therapeutic selectivity. nih.govdrugbank.com Ganciclovir triphosphate has demonstrated potent activity against CMV replication, with an IC50 value of 0.01 μM. medchemexpress.com

Mutations in the viral genes encoding for pUL97 and the DNA polymerase (UL54) are the primary mechanisms of resistance to ganciclovir. uw.edunih.gov Mutations in the UL97 gene can decrease the efficiency of the initial phosphorylation of ganciclovir, while mutations in the UL54 gene can reduce the binding affinity of ganciclovir triphosphate to the viral DNA polymerase. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in the Activation of this compound

| Enzyme | Gene (Viral/Cellular) | Role |

|---|---|---|

| Intestinal and Hepatic Esterases | Cellular | Hydrolysis of this compound to ganciclovir. drugbank.compediatriconcall.comwikipedia.org |

| Viral Phosphotransferase (pUL97) | Viral (CMV UL97) | Phosphorylation of ganciclovir to ganciclovir monophosphate. drugbank.comwikipedia.orguw.edu |

Table 2: Molecular Targets of this compound's Active Metabolite

| Active Metabolite | Molecular Target | Gene (Viral) | Mechanism of Action |

|---|

Table 3: Common Resistance-Associated Mutations

| Gene | Example Mutations | Consequence |

|---|---|---|

| UL97 | M460V/I, A594V/T, L595S, C603W | Reduced phosphorylation of ganciclovir. nih.govnih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ganciclovir |

| Ganciclovir monophosphate |

| Ganciclovir diphosphate |

| Ganciclovir triphosphate |

Preclinical Pharmacokinetics of Isovalganciclovir

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Animal Models

Detailed in vitro and animal model studies specifically characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of isovalganciclovir are not well-documented in published research. The majority of preclinical and clinical research focuses on valganciclovir's conversion to ganciclovir (B1264). cbg-meb.nlgeneesmiddeleninformatiebank.nlrowex.ie

There is a lack of specific studies detailing the tissue distribution of this compound in preclinical species. For the parent drug, valganciclovir (B601543), it is known to be widely distributed in tissues, including the cerebrospinal fluid, following its rapid conversion to ganciclovir. unboundmedicine.com A physiologically based pharmacokinetic (PBPK) model for valganciclovir and ganciclovir included permeability-limited tissue distribution. researchgate.netnih.gov Without specific data, the distribution pattern of this compound remains uncharacterized.

The metabolic fate of this compound, including its potential conversion to ganciclovir in non-human systems, has not been specifically elucidated in the available literature. Valganciclovir is rapidly and extensively metabolized by intestinal and hepatic esterases to form ganciclovir. britishinfection.orgunboundmedicine.compatsnap.com It is plausible that as an isomer, this compound may also be a substrate for these esterases, but its conversion rate and efficiency are unknown. One study identified this compound as one of the impurities of valganciclovir, but did not provide details on its metabolic conversion. researchgate.net

Specific details regarding the elimination kinetics of this compound in animal models are not available. The elimination of valganciclovir is predominantly through its conversion to ganciclovir, which is then excreted primarily by the kidneys. unboundmedicine.com The half-life of ganciclovir after valganciclovir administration is approximately 4.1 hours in humans. unboundmedicine.com The elimination profile of this compound remains to be determined.

Metabolic Pathways and Conversion Rates to Ganciclovir in Non-Human Systems

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

There are no known physiologically based pharmacokinetic (PBPK) models developed specifically for this compound. A PBPK model has been successfully developed for ganciclovir and its prodrug valganciclovir, which was initially verified using data from preclinical animal species before being applied to human populations. researchgate.netnih.gov This model incorporated the conversion of valganciclovir to ganciclovir via esterases and described the distribution of both compounds. researchgate.netnih.gov The absence of dedicated preclinical pharmacokinetic data for this compound precludes its inclusion in such predictive models at this time.

Antiviral Activity of Isovalganciclovir in Preclinical Models

In Vitro Antiviral Efficacy against Target Viruses

Detailed in vitro efficacy data for isovalganciclovir itself is limited in publicly available research. The antiviral activity is primarily attributed to its conversion to ganciclovir (B1264).

Specific EC50 values for this compound against HCMV in cell culture are not readily found in the reviewed literature. The focus of most studies is on the active compound, ganciclovir. For context, ganciclovir has demonstrated potent in vitro activity against HCMV.

While this compound is primarily associated with anti-HCMV activity, the active metabolite, ganciclovir, has a broader spectrum of activity against other herpesviruses. However, specific data on the in vitro efficacy of this compound against Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV) are not detailed in the available preclinical studies.

Efficacy Against Human Cytomegalovirus (HCMV) in Cell Culture

Antiviral Activity in Animal Models of Viral Infection

Comprehensive preclinical studies detailing the efficacy of this compound in animal models of specific viral infections are not extensively reported in the public domain. The evaluation of its in vivo activity would be predicated on its pharmacokinetic profile and conversion to ganciclovir.

Specific studies on the efficacy of this compound in murine or other animal models for the treatment of herpesvirus infections have not been identified in the reviewed literature.

A direct correlation between the preclinical pharmacokinetics of this compound and its antiviral response has not been explicitly established in the available literature. Such a correlation would be dependent on the efficiency of its conversion to ganciclovir and the subsequent intracellular phosphorylation to the active triphosphate form.

Mechanisms of Viral Resistance to Ganciclovir and Implications for Isovalganciclovir

In Vitro and Animal Model Studies of Resistance Development

The study of ganciclovir (B1264) resistance heavily relies on both in vitro systems and animal models to characterize mutations and understand their clinical impact.

In Vitro Studies: A cornerstone of resistance research is the use of phenotypic assays. These involve propagating CMV isolates in cell culture in the presence of varying concentrations of an antiviral drug to determine the 50% inhibitory concentration (IC50). clinsurggroup.us An elevated IC50 value compared to a wild-type reference strain indicates resistance. Recombinant viruses, engineered to contain specific mutations, are crucial for definitively linking a particular genotype to a resistance phenotype. contagionlive.com These systems have been instrumental in confirming the role of numerous UL97 and UL54 mutations. contagionlive.com For example, the emergence of a UL97 codon 601 deletion was confirmed to confer resistance through its effect on ganciclovir phosphorylation using a recombinant vaccinia virus system. nih.gov

Animal Models: The murine cytomegalovirus (MCMV) model is frequently used to study HCMV infection and resistance dynamics in a living organism. veeprho.comcontagionlive.com While MCMV provides valuable insights into host-virus interactions and the selection of resistance, it's important to note that the specific phosphorylation pathways and polymerase interactions can differ from HCMV. veeprho.com Studies using MCMV resistant to both ganciclovir and cidofovir (B1669016) have suggested that resistance in this model is likely linked to DNA polymerase mutations rather than altered drug phosphorylation. veeprho.com More recently, xenograft models, such as those using humanized mice, have been developed to better replicate human-specific aspects of HCMV infection and antiviral response.

Advanced Analytical Methodologies for Isovalganciclovir Research

Chromatographic Techniques for Quantification in Biological Matrices (Non-Human)

Chromatographic methods are the cornerstone for the quantification of isovalganciclovir in various biological matrices generated during non-human research. These techniques offer the high selectivity and sensitivity required to differentiate and measure this compound, often in the presence of the active drug, valganciclovir (B601543), and its active metabolite, ganciclovir (B1264).

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. veeprho.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing C18 columns for separation. researchgate.netresearchgate.net These methods are capable of separating this compound from valganciclovir and other related impurities. researchgate.net

For instance, a stability-indicating RP-HPLC method was developed to separate the R and S diastereomers of valganciclovir, with typical retention times of approximately 10.1 and 11.4 minutes, respectively. rroij.com The mobile phase in these methods often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile), run in an isocratic or gradient mode. researchgate.netrroij.com UV detection is commonly set at 254 nm to monitor the elution of the compounds. researchgate.netrroij.com The development of such methods is crucial for assessing the impurity profile of valganciclovir drug substances. researchgate.net

Interactive Table: Example HPLC Method Parameters for Valganciclovir and its Diastereomers

| Parameter | Condition |

| Column | Hibar C18 (250 x 4.6 mm i.d., 5µ) |

| Mobile Phase | Methanol: 25mM Ammonium acetate (B1210297) (pH 3.0) (10:90 % v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA Detector at 254 nm |

| Retention Time (R-isomer) | ~10.1 min |

| Retention Time (S-isomer) | ~11.4 min |

| Data derived from a study on the determination of Valganciclovir hydrochloride. rroij.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide enhanced sensitivity and specificity for the quantification of this compound, especially at low concentrations in complex biological matrices. veeprho.comnih.gov These methods are considered the gold standard for bioanalytical studies due to their ability to provide structural confirmation alongside quantification. nih.gov

LC-MS/MS methods have been successfully developed for the simultaneous determination of valganciclovir and its active metabolite ganciclovir in plasma. researchgate.netnih.govnih.gov These methods often employ solid-phase extraction (SPE) for sample clean-up, followed by separation on a C18 column and detection using positive ion electrospray tandem mass spectrometry. nih.govnih.gov The use of stable isotope-labeled internal standards is recommended to ensure accuracy and precision. researchgate.net LC-MS is also instrumental in identifying and characterizing unknown impurities during drug development. veeprho.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

Spectrometric Techniques for Characterization and Purity Assessment

Spectrometric techniques are indispensable for the structural elucidation and purity assessment of this compound. These methods provide detailed information about the molecular structure and are used to confirm the identity of synthesized reference standards and isolated impurities.

Detailed characterization data, compliant with regulatory guidelines, is often supplied for this compound reference standards. synzeal.comsynzeal.com This characterization typically involves a suite of spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight. researchgate.netpharmaffiliates.com Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. researchgate.netpharmaffiliates.com These techniques were used to successfully characterize synthesized process-related impurities of valganciclovir, including this compound. researchgate.net

Method Validation for Preclinical and Research Applications

Validation of analytical methods is a critical requirement to ensure that the data generated during preclinical and research applications are reliable, reproducible, and accurate. wisdomlib.org Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). chula.ac.thscribd.com

A validated analytical method must demonstrate adequate specificity, sensitivity, accuracy, and precision. scribd.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and matrix components. scribd.com For this compound, this means the method must be able to separate it from valganciclovir, ganciclovir, and other related substances. rroij.com

Sensitivity is determined by the limit of detection (LOD) and limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often assessed by recovery studies in spiked matrix samples. chula.ac.thscribd.com

Precision measures the degree of scatter between a series of measurements and is evaluated at different levels (repeatability, intermediate precision). chula.ac.thscribd.com

For example, a validated RP-HPLC method for valganciclovir demonstrated linearity over a specific concentration range, with correlation coefficients (r) greater than 0.999. Accuracy was found to be within 99.24%–100.53%, and the relative standard deviations for precision were below 1.0%. chula.ac.th

Interactive Table: Key Validation Parameters for an Analytical Method

| Parameter | Definition | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity index close to 1.0000. chula.ac.th |

| Linearity | Proportional relationship between concentration and instrument response. | Correlation coefficient (r or R²) > 0.99. chula.ac.thmdpi.com |

| Accuracy | Closeness of test results to the true value. | Recovery within 85-115% (bioanalysis). |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) < 15%. |

| Sensitivity (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| General criteria based on regulatory guidelines. |

Stability testing is a crucial part of method validation and preclinical development. It evaluates the stability of this compound in stock solutions, research formulations, and biological matrices under various storage and handling conditions. researchgate.netnih.gov Forced degradation studies, involving exposure to stress conditions like acid, base, oxidation, heat, and light, are performed to establish the stability-indicating nature of an analytical method. rroij.com

Studies on valganciclovir have shown that it is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. rroij.com It exhibits maximum stability in acidic conditions (pH 3.6-3.8). researchgate.netresearchgate.net The degradation of valganciclovir can lead to the formation of ganciclovir and other impurities. rroij.com Therefore, understanding the stability profile of this compound is essential for designing appropriate formulations for preclinical studies and for ensuring the integrity of samples from collection to analysis.

Future Directions and Emerging Research Areas

Development of Novel Prodrug Strategies for Ganciclovir (B1264) Derivatives

The primary limitation of the parent drug, ganciclovir, is its poor oral bioavailability, which necessitated the development of the L-valyl ester prodrug, valganciclovir (B601543), to improve intestinal absorption. asm.org Isovalganciclovir represents an alternative configuration of this ester linkage. anantlabs.com However, future research is moving beyond simple amino acid esters to more sophisticated prodrug strategies designed to offer targeted delivery and alternative activation mechanisms. acs.orgnih.gov

One promising area is the development of lipid-based prodrugs. longdom.org Researchers have synthesized long-chain acyl ester derivatives of ganciclovir to enhance its lipophilicity. This modification is intended to improve bioavailability, particularly for localized delivery to tissues like the retina for treating cytomegalovirus (CMV) retinitis. arvojournals.org Studies involving the synthesis of C5, C10, and C13 mono- and di-acyl ester conjugates of ganciclovir have shown that these novel prodrugs are well-tolerated by human retinal pigment epithelial cells in vitro, suggesting their potential for further development as sustained-release formulations.

Another advanced strategy involves creating prodrugs that are selectively activated by viral enzymes present only in infected cells. Research has focused on synthesizing monoester prodrugs of ganciclovir that can be hydrolytically activated by the human cytomegalovirus (HCMV) protease, an enzyme with esterase activity. acs.orgnih.gov This approach could enhance drug specificity, concentrating the active ganciclovir at the site of infection and thereby reducing systemic toxicity. acs.org Candidates such as N-acetylated dipeptide prodrugs have demonstrated greater stability in human plasma and liver microsomes compared to other derivatives, with one candidate, AcPheAbuGCV, showing superior cellular uptake and permeability. acs.orgnih.gov These protease-activated prodrugs represent a significant evolution from the esterase-activated mechanism of valganciclovir and this compound.

Table 1: Comparison of Ganciclovir Prodrug Strategies

| Prodrug Strategy | Example Moiety | Primary Goal | Activation Mechanism | Potential Advantage |

|---|---|---|---|---|

| Amino Acid Ester | L-Valine (Valganciclovir) | Improve Oral Bioavailability | Host Esterases | Enhanced intestinal absorption |

| Lipid Ester | Long-chain fatty acids (e.g., C10, C13) | Improve Lipophilicity for Local Delivery | Host Esterases | Sustained release in specific tissues (e.g., eye) |

| Peptide (Protease-Activated) | N-acetylated dipeptides | Site-Specific Activation | Viral Protease | Increased concentration at infection site; reduced systemic toxicity |

Overcoming Viral Resistance in Preclinical Settings

A significant challenge in the long-term use of ganciclovir is the emergence of viral resistance. nih.gov Resistance in CMV is primarily associated with mutations in two key viral genes: UL97, which encodes a protein kinase responsible for the initial, activating phosphorylation of ganciclovir, and UL54, which encodes the viral DNA polymerase, the ultimate target of the activated drug. nih.govbrieflands.comasm.org Mutations in UL97 are the most common cause of resistance, while subsequent mutations in UL54 can confer higher-level resistance and potential cross-resistance to other antivirals like cidofovir (B1669016). nih.govnih.govnih.gov

Future preclinical research on this compound must rigorously assess its efficacy against a panel of clinically relevant resistant CMV strains. This involves infecting cell cultures with viral isolates known to harbor specific resistance-conferring mutations and determining the drug's effective concentration (EC50). The primary goal is to ascertain whether this compound, following its conversion to ganciclovir, can overcome the resistance mechanisms. Because this compound is a prodrug of ganciclovir, it is expected to be ineffective against strains with established ganciclovir resistance mutations. However, preclinical testing is essential for confirmation and to explore any subtle differences in activity.

Newer antiviral agents like maribavir, which also targets the UL97 kinase but as an inhibitor rather than a substrate, have shown activity against ganciclovir-resistant strains, highlighting the importance of alternative mechanisms. oup.comlidsen.com For any new ganciclovir derivative, preclinical studies would need to demonstrate a significant advantage over the parent compound against these resistant variants to be considered a viable advancement.

Table 2: Common Ganciclovir Resistance Mutations in CMV

| Gene | Codon Mutation | Consequence | Impact on Ganciclovir |

|---|---|---|---|

| UL97 | M460V/I | Reduced ganciclovir phosphorylation | 5- to 15-fold increase in EC50 |

| UL97 | H520Q | Reduced ganciclovir phosphorylation | Moderate increase in EC50 |

| UL97 | C592G | Reduced ganciclovir phosphorylation | Moderate increase in EC50 |

| UL97 | A594V | Reduced ganciclovir phosphorylation | High-level resistance |

| UL97 | L595S/F | Reduced ganciclovir phosphorylation | High-level resistance |

| UL54 | (Various) | Altered DNA polymerase binding | High-level GCV resistance; potential cross-resistance to cidofovir/foscarnet |

Integration of Multi-Omics Data in this compound Research

Modern antiviral research is increasingly leveraging systems biology and multi-omics approaches to gain a holistic understanding of drug-virus-host interactions. nih.govfrontiersin.orgfrontiersin.org The application of these technologies to this compound research would represent a significant step forward, moving beyond simple measures of viral inhibition to a deep, mechanistic understanding of its effects.

Multi-omics involves the comprehensive analysis of different layers of biological information:

Genomics: Sequencing the viral genome to identify resistance mutations.

Transcriptomics (RNA-seq): Analyzing changes in both host and viral gene expression in response to the drug. This can reveal which cellular pathways are perturbed by this compound treatment and how the virus adapts its transcriptional program. frontiersin.org

Proteomics: Quantifying changes in the host and viral proteomes. This can identify downstream effects of altered gene expression and uncover post-translational modifications crucial for viral replication that might be affected by the drug. wayne.edunih.gov

Metabolomics: Studying the changes in small-molecule metabolites, which can provide insights into how the drug impacts cellular metabolism, a process heavily manipulated by CMV during infection. embopress.org

By integrating these datasets, researchers can construct comprehensive models of how this compound affects the infected cell system. nih.govresearchgate.net For example, an integrative analysis could reveal that this compound treatment not only leads to the inhibition of viral DNA synthesis but also restores certain host metabolic pathways that were hijacked by the virus. This approach can help identify novel biomarkers for drug efficacy, predict off-target effects, and uncover previously unknown antiviral mechanisms. nih.govembopress.org

Advanced In Vitro and Ex Vivo Models for Studying Antiviral Mechanisms

The limitations of traditional two-dimensional (2D) cell culture models in replicating the complexity of a human host have driven the development of more physiologically relevant systems. tandfonline.comrki.de For this compound, advanced in vitro and ex vivo models would be crucial for evaluating its antiviral mechanisms in a context that better mimics human tissue architecture and function.

Three-Dimensional (3D) Organoid Models: Brain organoids, generated from human pluripotent stem cells, have emerged as powerful tools for studying congenital CMV infection and its devastating impact on neurodevelopment. asm.orgnih.govmdpi.com Researchers have successfully used cerebral organoids to model HCMV-induced neuropathogenesis, observing altered development, necrosis, and changes in neural marker expression that parallel clinical findings. asm.orgnih.gov These models would be invaluable for testing the ability of this compound to penetrate complex neural tissue and prevent or reduce viral-induced damage in a developing brain-like environment. unipd.it

Ex Vivo Tissue Models: Precision-cut lung slices (PCLS) and explants from other tissues like the intestine or tonsils provide a platform to study viral infection in the context of a fully differentiated, multicellular environment that includes resident immune cells. asm.orgmdpi.comnih.goversnet.org These models preserve the native tissue architecture and are suitable for studying host-pathogen interactions, inflammatory responses, and the efficacy of antiviral compounds. tandfonline.comnih.goversnet.org Evaluating this compound in a PCLS model infected with CMV, for example, could provide critical data on its ability to control viral replication and modulate the local immune response in the lung, a key target organ for CMV disease. ersnet.org

The use of these advanced models allows for a more accurate preclinical assessment of a drug candidate's potential, bridging the gap between simple cell culture experiments and in vivo studies. rki.deresearchgate.net

Q & A

Q. How should conflicting results from this compound’s genotoxicity assays be reconciled?

- Methodological Answer : Compare assay conditions: Ames test (bacterial reverse mutation) vs. mammalian micronucleus assays. Differences may arise from metabolic activation systems (e.g., S9 fraction variability). Repeat tests with standardized reagents and include positive controls (e.g., ethyl methanesulfonate) .

Q. What criteria determine whether a novel this compound derivative warrants further investigation?

- Methodological Answer : Prioritize derivatives with ≥10-fold improved selectivity indices (IC₅₀/CC₅₀) over parent compounds. Validate target engagement via cellular thermal shift assays (CETSA) and confirm lack of cross-resistance in mutant strains. Use cheminformatics tools (e.g., SwissADME) to filter compounds with poor pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。